Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate
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Overview
Description
Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate is a complex organic compound with a molecular formula of C19H16O6. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the chromen moiety in acidic media .
Industrial Production Methods
the use of multicomponent reactions in a controlled environment with optimized reaction conditions can potentially scale up the production of this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromen ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromen derivatives .
Scientific Research Applications
Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The chromen moiety in the compound can interact with cellular proteins and enzymes, leading to various biological effects. These interactions can modulate cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
- Methyl 2-(2-oxo-4-phenylbenzo[h]chromen-7-yl)oxyacetate
Uniqueness
Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16O6 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate |
InChI |
InChI=1S/C19H16O6/c1-12-19(25-13-6-4-3-5-7-13)18(21)15-9-8-14(10-16(15)24-12)23-11-17(20)22-2/h3-10H,11H2,1-2H3 |
InChI Key |
AKNHFZVXJDNNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
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